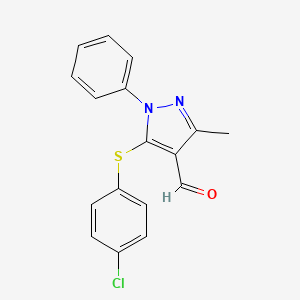
5-(4-Chlorophenyl)sulfanyl-3-methyl-1-phenylpyrazole-4-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(4-Chlorophenyl)sulfanyl-3-methyl-1-phenylpyrazole-4-carbaldehyde is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is also known as CPPC and has a molecular formula of C17H13ClN2OS.
Mécanisme D'action
The mechanism of action of CPPC is not yet fully understood. However, it is believed that CPPC exerts its biological effects by interacting with specific proteins or enzymes in the body.
Biochemical and Physiological Effects:
CPPC has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that CPPC has antiproliferative activity against various cancer cell lines. Additionally, CPPC has been shown to have antioxidant activity and to inhibit acetylcholinesterase, an enzyme that is involved in the pathogenesis of Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
CPPC has several advantages for use in lab experiments, including its ease of synthesis and its potential for a wide range of applications. However, there are also limitations to its use, including its relatively low solubility in water and its potential toxicity.
Orientations Futures
There are several future directions for research on CPPC. One potential direction is to investigate its potential as a drug for the treatment of Alzheimer's disease. Another direction is to study its potential as a catalyst for the degradation of organic pollutants in the environment. Additionally, further studies are needed to fully understand the mechanism of action of CPPC and to identify its molecular targets in the body.
Méthodes De Synthèse
CPPC can be synthesized using a multi-step process that involves the reaction of 4-chlorothiophenol with 3-methyl-1-phenylpyrazol-5-one in the presence of a base. The resulting product is then oxidized to form CPPC.
Applications De Recherche Scientifique
CPPC has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and environmental science. In medicinal chemistry, CPPC has been investigated for its potential as an anticancer agent and as a drug for the treatment of Alzheimer's disease. In material science, CPPC has been studied for its use in the synthesis of new materials with unique properties. In environmental science, CPPC has been investigated for its potential as a catalyst for the degradation of organic pollutants.
Propriétés
IUPAC Name |
5-(4-chlorophenyl)sulfanyl-3-methyl-1-phenylpyrazole-4-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClN2OS/c1-12-16(11-21)17(22-15-9-7-13(18)8-10-15)20(19-12)14-5-3-2-4-6-14/h2-11H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYGPNKKEUMUDCK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1C=O)SC2=CC=C(C=C2)Cl)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-Chlorophenyl)sulfanyl-3-methyl-1-phenylpyrazole-4-carbaldehyde | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl 2-((5-oxo-4,5,6,7,8,9-hexahydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)propanoate](/img/structure/B2718107.png)
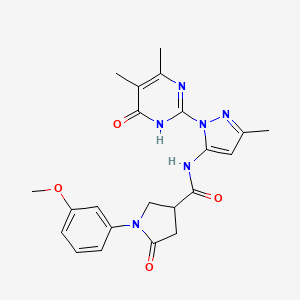
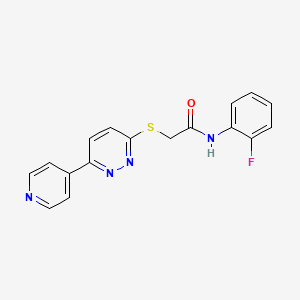
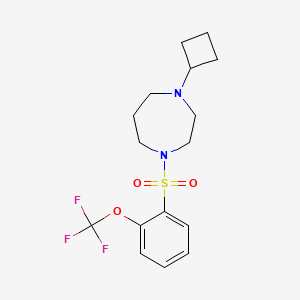
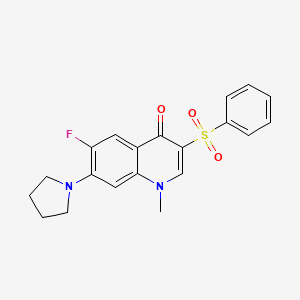

![5-((4-Benzylpiperidin-1-yl)(3-fluorophenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2718121.png)
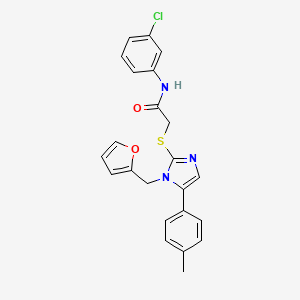
![2-[(4-Chlorophenyl)methyl]-6-phenyl-5-(1-piperidinyl)-3-pyridazinone](/img/structure/B2718123.png)
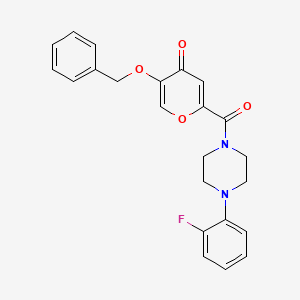
![N-[2-(2-furyl)-2-(phenylsulfonyl)ethyl]-2,5-dimethoxybenzenesulfonamide](/img/structure/B2718126.png)

![1-[2-(2-chlorophenoxy)ethyl]-1H-indole-3-carboxylic acid](/img/structure/B2718128.png)